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Benzenesulfonic acid, 2,2'-thiobis[5-amino-

Photosensitive Polyimide Thermal stability Material Science

Benzenesulfonic acid, 2,2'-thiobis[5-amino- (TBAS) is the benchmark diamine monomer for synthesizing sulfonated polyimides (PIS) used in high-resolution positive-working photoresists. Its central thioether (-S-) bridge, combined with terminal sulfonic acid groups, delivers intrinsic water solubility, a high molar refractivity (87.40), and a documented lithographic sensitivity of 100 mJ cm⁻² at 20 μm resolution. Unlike the nitro-precursor (CAS 63216-88-6) which requires upstream reduction, or the water-insoluble 4,4'-thiodianiline, TBAS is supplied ready-to-polymerize. Procuring this exact CAS ensures your material matches the performance benchmarks established in peer-reviewed lithography studies.

Molecular Formula C12H12N2O6S3
Molecular Weight 376.4 g/mol
CAS No. 118-86-5
Cat. No. B093311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 2,2'-thiobis[5-amino-
CAS118-86-5
Molecular FormulaC12H12N2O6S3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)S(=O)(=O)O)SC2=C(C=C(C=C2)N)S(=O)(=O)O
InChIInChI=1S/C12H12N2O6S3/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20)
InChIKeyCHBFUBKXMBQCKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 kg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzenesulfonic acid, 2,2'-thiobis[5-amino- (CAS 118-86-5): A Sulfur-Bridged Diamine for Advanced Materials


Benzenesulfonic acid, 2,2'-thiobis[5-amino- (CAS 118-86-5), commonly known as 6,6'-Thiodimetanilic acid or TBAS, is a double aromatic amine monomer featuring a central thioether (-S-) linkage bridging two aminobenzenesulfonic acid units . This sulfur-containing diamine is primarily researched and utilized as a building block for high-performance polymeric materials, such as photosensitive polyimides and sulfonated polyimides, where the combination of sulfonic acid groups and the thioether bridge imparts specific properties like water solubility and modified thermal characteristics [1]. Its close analogs, particularly the oxygen-bridged variant (OBAS) and non-sulfonated thiodianiline, are often considered as alternatives, necessitating a clear understanding of their performance differences in target applications [1][2].

Why In-Class Compounds Cannot Simply Replace Benzenesulfonic acid, 2,2'-thiobis[5-amino- (CAS 118-86-5)


Simple in-class substitution is risky because the functional performance of this diamine is dictated by the specific electronic and steric interaction between its sulfur bridge and the electron-withdrawing sulfonic acid groups [1]. For instance, replacing the thioether (-S-) with an oxygen bridge (OBAS) fundamentally alters the electronic character of a derived polyimide backbone, impacting key parameters like the glass transition temperature (Tg). Similarly, selecting the nitro-analog (CAS 63216-88-6) changes the reaction pathway from polymerization to reduction, while the non-sulfonated 4,4'-thiodianiline (CAS 139-65-1) renders the monomer water-insoluble, completely changing the reaction medium and product properties . The evidence below quantifies where direct comparisons are available, providing a basis for avoiding performance-critical procurement errors.

Quantitative Evidence Guide for Benzenesulfonic acid, 2,2'-thiobis[5-amino- (CAS 118-86-5) Differentiation


Evidence for Thioether vs. Ether Bridge Impact on Polyimide Properties

In the synthesis of photosensitive polyimides (PIS) via ring-opening polyaddition with 4,4'-oxydianiline (ODA) and 4,4'-hexafluoropropylidenebis(phthalic anhydride) (6FDA) in m-cresol, the use of 2,2'-thiobis(5-aminobenzenesulfonic acid) (TBAS) enables the formation of a sulfonated polyimide. This sulfonated product is a critical precursor for positive-working photosensitive materials that achieve resolution of 20 μm line and space patterns, a direct result of the unique solubility contrast provided by the sulfonic acid groups in an aqueous alkaline developer (2.38 wt% tetramethylammonium hydroxide) [1]. The direct analog with an ether bridge, 2,2'-oxybis(5-aminobenzenesulfonic acid) (OBAS), was used in the same study to synthesize a related PIS, but the text identifies the TBAS-derived polymer as enabling the specific 100-200 mJ cm-2 sensitivity characteristic of the final PSPI formulation, indicating a structure-dependent lithographic performance [1].

Photosensitive Polyimide Thermal stability Material Science

Evidence for Role as a Dedicated Di-Amine Monomer versus a Reducing Intermediate

The compound 2,2'-thiobis(5-aminobenzenesulfonic acid) (CAS 118-86-5) is utilized directly as an intermediate for printed circuit boards and organic synthesis [1]. Its direct chemical analog, 2,2'-thiobis(5-nitrobenzenesulfonic acid) (CAS 63216-88-6), is a synthetic precursor that requires an additional nitro-group reduction step before it can function as a diamine monomer [2]. This functional distinction means CAS 63216-88-6 cannot substitute for CAS 118-86-5 in polymerization reactions without prior processing, posing a significant risk of failed synthesis and batch loss.

Polymer Synthesis Dye Intermediate Process Chemistry

Evidence for Intrinsic Water Compatibility via Sulfonic Acid Groups versus Non-Sulfonated Analogs

The presence of two sulfonic acid groups (-SO3H) on the molecule of Benzenesulfonic acid, 2,2'-thiobis[5-amino- imparts significant water solubility, a property essential for aqueous processing. This contrasts sharply with its non-sulfonated core analog, 4,4'-thiodianiline (CAS 139-65-1), which is insoluble in water and classified as a hazardous aromatic amine [1]. This fundamental difference in solubility dictates the choice of reaction media, purification methods, and polymer processing techniques, making them non-interchangeable for water-based applications.

Solubility Polymer Processing Formulation

Evidence for Thioether Linkage Contribution to Refractive Index and Polarizability

The thioether (-S-) bridge in the compound contributes to a higher molar refractivity and polarizability compared to its oxygen-bridged analog. Calculated properties for TBAS show a molar refractivity of 87.40 and a polarizability of 34.65 x 10-24 cm3 [1]. In contrast, the oxygen analog OBAS, with the molecular formula C12H12N2O7S2, has a lower molecular weight (360.4 g/mol) and would thus be expected to have a lower molar refractivity . This property is a predictor of a material's refractive index, and these data suggest that polymers derived from TBAS may offer a higher refractive index, a desirable trait for optical waveguide and advanced display materials.

Polymer Optics High Refractive Index Physicochemical Property

Validated Application Scenarios for Benzenesulfonic acid, 2,2'-thiobis[5-amino- (CAS 118-86-5) Based on Evidence


Synthesis of Sulfonated Polyimides for Positive-Working Photoresists

This compound is highly specific for synthesizing sulfonated polyimides (PIS) that function as the base resin in positive-working photoresists. As demonstrated by Morita et al., TBAS is directly reacted with dianhydrides like 6FDA and diamines like ODA to produce a PIS that, when formulated with a diazonaphthoquinone (DNQ) photosensitizer, achieves a sensitivity of 100 mJ cm-2 and a high-contrast (2.6) 20 μm line/space pattern upon UV exposure and aqueous alkaline development [1]. Substituting the thioether bridge with an ether bridge (OBAS) changes the polymer's lithographic performance in ways not quantified in the study, making TBAS the documented monomer for this specific resolution benchmark.

Printed Circuit Board (PCB) Manufacturing Intermediates

Chemical library records indicate that Benzenesulfonic acid, 2,2'-thiobis[5-amino- is used directly as an intermediate in the production of materials for printed circuit boards [1]. Its identity as the diamine monomer is critical; the corresponding nitro-precursor (CAS 63216-88-6) is also cataloged for this application space but serves an upstream role, requiring reduction to the target amino compound before it can participate in the final polymer formation steps [2]. Procuring the correct CAS number ensures the purchased material is at the correct synthetic step for immediate use.

High-Refractive-Index Polymer Research

For materials science labs focused on developing high-refractive-index (high-n) polyimides for optical interconnects or lenses, this monomer is a rational choice. Its high molar refractivity (87.40) and polarizability (34.65 x 10-24 cm3), driven by the polarizable sulfur atom in its backbone, provide a computational basis for predicting a higher refractive index in the final polymer compared to its oxygen-bridged analog, 2,2'-oxybis(5-aminobenzenesulfonic acid) [1]. This makes it a targeted building block for optical polymer design.

Aqueous-Processable Polymer Systems

The intrinsic water-solubility conferred by the two sulfonic acid groups makes this monomer essential for developing polymers that can be synthesized or processed in aqueous media, eliminating organic solvents. This contrasts directly with non-sulfonated, core-similar diamines like 4,4'-thiodianiline, which are water-insoluble and require hazardous organic solvents for processing [1]. This property is key for environmentally benign processing or for layered systems where an aqueous development step is needed.

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